4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid
Overview
Description
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.27 g/mol It is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety connected through an oxoethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-chloro-N-(4-morpholinyl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzoic acid attacks the chloroacetamide, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid: Similar structure with a methoxy group at the 3-position of the benzoic acid ring.
4-(2-Morpholin-4-yl-ethoxy)benzoic acid: Lacks the oxo group in the linker, resulting in different chemical properties.
Uniqueness
4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid is unique due to the presence of both the morpholine ring and the oxoethoxy linker, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(14-5-7-18-8-6-14)9-19-11-3-1-10(2-4-11)13(16)17/h1-4H,5-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMMHFGDHPFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406372 | |
Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29936-96-7 | |
Record name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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